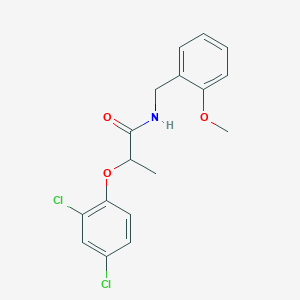![molecular formula C17H18ClNOS B4966717 2-[(4-chlorophenyl)thio]-N-(4-isopropylphenyl)acetamide CAS No. 6217-04-5](/img/structure/B4966717.png)
2-[(4-chlorophenyl)thio]-N-(4-isopropylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-chlorophenyl)thio]-N-(4-isopropylphenyl)acetamide, commonly known as CPIA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. CPIA is a thioamide derivative of acetanilide, and it possesses a unique structure that makes it an attractive compound for various scientific applications.
Mecanismo De Acción
The exact mechanism of action of CPIA is not fully understood, but it is believed to act by inhibiting the synthesis of prostaglandins, which are responsible for inflammation, pain, and fever. CPIA is also believed to inhibit the activity of cyclooxygenase enzymes, which are involved in the synthesis of prostaglandins.
Biochemical and Physiological Effects:
CPIA has been found to possess anti-inflammatory, analgesic, and antipyretic properties, which make it a potential candidate for the development of new drugs. It has also been found to exhibit antitumor activity and antimicrobial activity. CPIA has been shown to be well-tolerated in animal studies, and it has not been associated with any significant adverse effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CPIA is a relatively easy compound to synthesize, and it can be obtained in good yields. It has been found to possess a wide range of potential applications in various fields of scientific research. However, one of the limitations of CPIA is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in drug development. Additionally, more studies are needed to determine the optimal dosage and administration route of CPIA for various applications.
Direcciones Futuras
There are several future directions for research on CPIA. One area of interest is the development of new drugs based on the structure of CPIA. Additionally, more studies are needed to determine the optimal dosage and administration route of CPIA for various applications. Further studies are also needed to fully understand the mechanism of action of CPIA and to optimize its use in drug development. Finally, more studies are needed to determine the potential applications of CPIA in other fields of scientific research, such as agriculture and environmental science.
Conclusion:
In conclusion, CPIA is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It possesses anti-inflammatory, analgesic, and antipyretic properties, and it has been found to exhibit antitumor and antimicrobial activity. CPIA is a relatively easy compound to synthesize, and it can be obtained in good yields. However, more studies are needed to fully understand the mechanism of action of CPIA and to optimize its use in drug development.
Métodos De Síntesis
The synthesis of CPIA involves the reaction of 4-chlorobenzenethiol with 4-isopropylaniline, followed by acetylation with acetic anhydride. The reaction proceeds in the presence of a suitable catalyst, such as triethylamine, and the product is obtained in good yields. The purity of CPIA can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
CPIA has been extensively studied for its potential applications in various fields of scientific research. It has been found to possess anti-inflammatory, analgesic, and antipyretic properties, which make it a potential candidate for the development of new drugs. CPIA has also been found to exhibit antitumor activity, and it has been studied for its potential use in cancer treatment. Additionally, CPIA has been found to possess antimicrobial activity, and it has been studied for its potential use in the development of new antibiotics.
Propiedades
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-(4-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNOS/c1-12(2)13-3-7-15(8-4-13)19-17(20)11-21-16-9-5-14(18)6-10-16/h3-10,12H,11H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NATDFZTUGCUDJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CSC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70387471 |
Source


|
| Record name | ST019274 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70387471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-chlorophenyl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide | |
CAS RN |
6217-04-5 |
Source


|
| Record name | ST019274 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70387471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2-fluorophenyl)acetyl]-2-methylindoline](/img/structure/B4966639.png)
![N-[({4-[(acetylamino)sulfonyl]phenyl}amino)carbonothioyl]-5-chloro-2-methoxybenzamide](/img/structure/B4966641.png)
![7-{(6-methyl-2-pyridinyl)[(4-methyl-2-pyridinyl)amino]methyl}-8-quinolinol](/img/structure/B4966643.png)
![1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B4966656.png)
![4-({4-chloro-3-[(2-thienylcarbonyl)amino]phenyl}amino)-4-oxo-2-butenoic acid](/img/structure/B4966657.png)

![2-[(1-{[(4S)-4-isopropenyl-1-cyclohexen-1-yl]methyl}-4-piperidinyl)oxy]-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B4966675.png)
![N-({[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B4966700.png)
![N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-[(4,8-dimethyl-2-quinolinyl)thio]acetamide](/img/structure/B4966712.png)
![N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N~1~-cyclohexyl-N~2~-methylglycinamide](/img/structure/B4966719.png)


![5-{4-[2-(2-allylphenoxy)ethoxy]-3-bromo-5-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4966736.png)